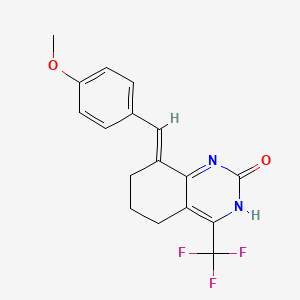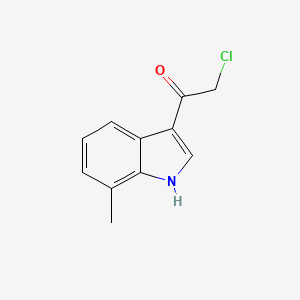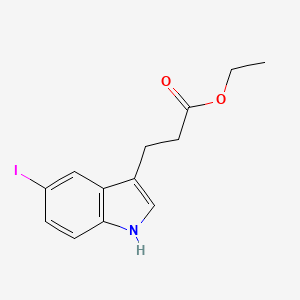
Ethyl 3-(5-Iodo-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as MFCD31977955 is a chemical entity with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977955 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD31977955 is scaled up using optimized synthetic routes that are cost-effective and efficient. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. The industrial production methods also focus on minimizing waste and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD31977955 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD31977955 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of MFCD31977955 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products.
Applications De Recherche Scientifique
MFCD31977955 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: MFCD31977955 is used in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD31977955 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression modulation, and metabolic changes.
Propriétés
Formule moléculaire |
C13H14INO2 |
|---|---|
Poids moléculaire |
343.16 g/mol |
Nom IUPAC |
ethyl 3-(5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14INO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 |
Clé InChI |
XAMPYQXAZOLOIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


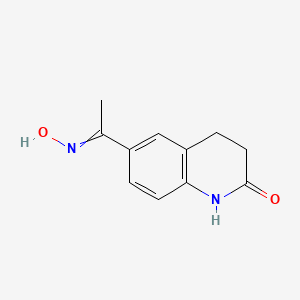
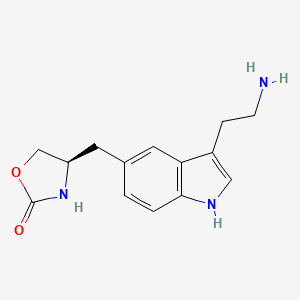
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
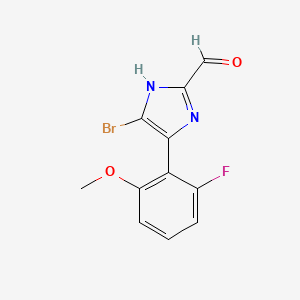

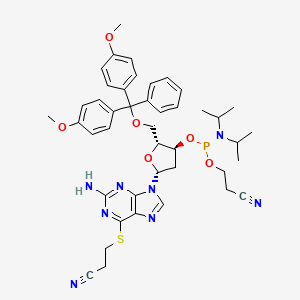
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
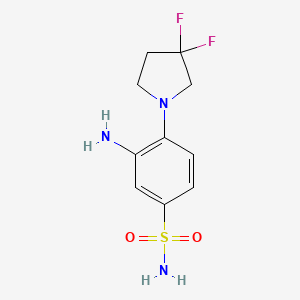
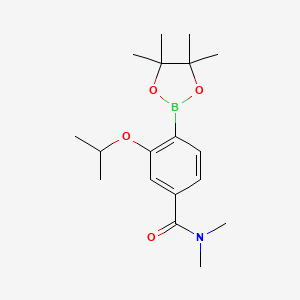


![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
